molecular formula C12H14BrF3N2 B1445381 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1374342-27-4

1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B1445381
CAS No.: 1374342-27-4
M. Wt: 323.15 g/mol
InChI Key: IBWRNPLEYCUSLZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine is a chemical compound that features a piperazine ring substituted with a 4-bromophenyl group and a 2,2,2-trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of 4-bromophenylpiperazine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The piperazine ring can be oxidized to form N-oxides.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.

Major Products Formed:

  • Substituted phenyl derivatives.
  • Piperazine N-oxides.
  • Dehalogenated phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It is investigated as a potential pharmacophore for the development of new drugs targeting central nervous system disorders.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-4-(2,2,2-trifluoroethyl)piperazine
  • 1-(4-Fluorophenyl)-4-(2,2,2-trifluoroethyl)piperazine
  • 1-(4-Methylphenyl)-4-(2,2,2-trifluoroethyl)piperazine

Comparison: 1-(4-Bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogen atoms like chlorine or fluorine. This can influence the compound’s binding affinity and selectivity for certain biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1-(4-bromophenyl)-4-(2,2,2-trifluoroethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2/c13-10-1-3-11(4-2-10)18-7-5-17(6-8-18)9-12(14,15)16/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWRNPLEYCUSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 1-(4-bromophenyl)piperazine (1.24 g, 5.16 mmol) in DCM were added 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.20 mL, 7.22 mmol) and cesium carbonate (5.04 g, 15.0 mmol). The resulting mixture was stirred for 30 min. The reaction mixture was then quenched with saturated aqueous ammonium chloride solution, extracted with ethyl acetate, the organic layer was collected and concentrated in vacuo. Purification by chromatography on silica gel (0 to 100% EtOAc in hexanes) provided the title compound: LCMS m/z 324.8 [M+H]+; 1H NMR (500 MHz, CDCl3) δ 7.34 (d, J=9.1 Hz, 2 H),6.78 (d, J=9.0 Hz, 2 H),3.19-3.16 (m, 4 H),3.03 (q, J=9.5 Hz, 2 H),2.84-2.81 (m, 4 H).
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
5.04 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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